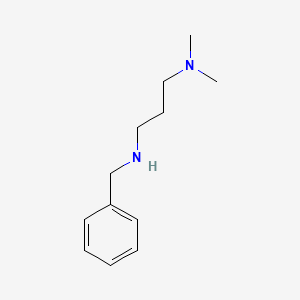

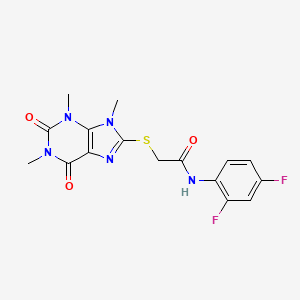

N'-benzyl-N,N-dimethylpropane-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of N,N’-Dimethyl-1,3-propanediamine, a related compound, is given by the linear formula: CH3NHCH2CH2CH2NHCH3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The physical and chemical properties of N,N’-Dimethyl-1,3-propanediamine, a related compound, are as follows: It has a molecular weight of 102.18, a density of 0.817 g/mL at 25 °C, a boiling point of 145 °C, and a refractive index n20/D 1.438 (lit.) .科学的研究の応用

Synthesis and Characterization

N'-benzyl-N,N-dimethylpropane-1,3-diamine and its derivatives have been synthesized and characterized for various applications. For example, Schiff base compounds derived from 3,4-dimethoxybenzaldehyde, including a compound closely related to this compound, have been synthesized and characterized through elemental analysis, FT-IR, and 1H NMR spectroscopy, revealing details of their crystal structure via single-crystal X-ray diffraction (Khalaji et al., 2013).

Intramolecular Methyl Migration

The intramolecular methyl migration of protonated N,N'-dimethylpropane-1,3-diamine has been studied using tandem mass spectrometry and density function theory, providing insights into the mechanism of SN2 methyl migration and its energy dynamics (Zhang, Yao, & Guo, 2008).

Magnetic Properties

Research into the magnetic properties of compounds derived from N,N'-dimethylpropane-1,3-diamine, such as the synthesis, crystal structure, and magnetic properties of a nickel(II) complex, demonstrates its application in exploring new coordination modes and magnetic behaviors (Ribas et al., 1994).

Environmental Transformations

Studies on the environmental transformation of related compounds highlight the degradation pathways and identification of major metabolites in soil and plants, contributing to understanding the environmental fate of such chemicals (Iwan, Hertel, & Radzuweit, 2009).

Advanced Material Synthesis

The compound and its derivatives play a role in synthesizing advanced materials, such as fluorinated polyimides, demonstrating the utility of N,N'-dimethylpropane-1,3-diamine-based monomers in creating materials with desirable thermal and dielectric properties (Banerjee et al., 2003).

Safety and Hazards

N,N’-Dimethyl-1,3-propanediamine, a related compound, is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B). It has a flash point of 20 °C. The safety precautions include avoiding exposure to flames and using personal protective equipment such as dust masks, eyeshields, and gloves .

作用機序

Mode of Action

It’s known that it can participate in substitution reactions and coupling reactions .

Biochemical Pathways

It’s known to be used in the synthesis of organic compounds containing amino groups .

Pharmacokinetics

It’s known to be fully miscible in water , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-benzyl-N,N-dimethylpropane-1,3-diamine. It’s known to be a liquid at room temperature , which could potentially influence its stability and efficacy.

特性

IUPAC Name |

N-benzyl-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZNCMFHFHBVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)

![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)